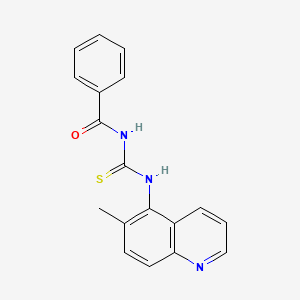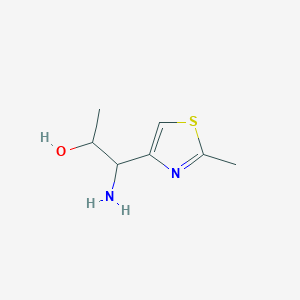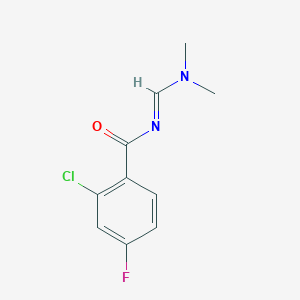
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O5S and its molecular weight is 529.61. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound falls within the broader category of quinazolin-4(3H)-one derivatives, which have been explored for various scientific applications due to their structural complexity and potential biological activities. For instance, the synthesis of 2-aryl quinazolin-4(3H)-one derivatives through a Cp*Rh(III)-catalyzed annulation process highlights the interest in these compounds. This method provides an efficient route to produce a series of derivatives with good functional group tolerance and yields, indicating the synthetic versatility of the quinazolin-4(3H)-one core structure (Xiong et al., 2018).
Antioxidant Properties
Quinazolin derivatives have also been studied for their potential antioxidant activities. Research has identified specific derivatives that show promising results as antioxidants, surpassing common standards like ascorbic acid in efficacy against certain radicals. This suggests that modifications to the quinazolin-4(3H)-one structure can enhance its antioxidant capacity, opening avenues for therapeutic applications in oxidative stress-related conditions (Al-azawi, 2016).
Antimicrobial and Antitumor Activities
Studies on quinazolin-4(3H)-one derivatives have revealed significant antimicrobial and antitumor potentials. For example, compounds derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated excellent scavenging capacity against radicals, showing potential for antimicrobial applications. Additionally, the synthesis of various substituted quinazolin-4(3H)-one derivatives has yielded compounds with notable in vitro anti-tubercular activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these molecules in combating bacterial infections (Maurya et al., 2013).
Radiopharmaceutical Applications
The compound 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one and its derivatives have been examined for their potential in radiopharmaceutical applications, particularly in tumor targeting and biodistribution studies in mice. Successful radioiodination of these derivatives and their subsequent stability and uptake studies suggest the feasibility of using quinazolin-4(3H)-one derivatives as radiolabeled compounds for diagnostic and therapeutic purposes in oncology (Al-Salahi et al., 2018).
Propiedades
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-18-24(30-27(37-18)22-9-7-11-25(35-3)26(22)36-4)17-38-29-31-23-10-6-5-8-21(23)28(33)32(29)16-19-12-14-20(34-2)15-13-19/h5-15H,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOONQQXBDCOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795487.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)



![3-{1-[6-(Cyclopropylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid](/img/structure/B2795499.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2795500.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)
![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)
![2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795507.png)
